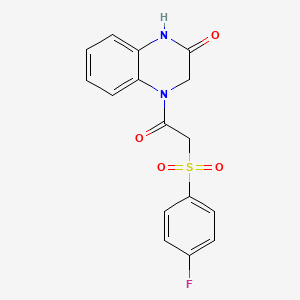

![molecular formula C17H20N2O3 B2798613 N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide CAS No. 866157-79-1](/img/structure/B2798613.png)

N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Exploration

Syntheses of Conformationally Rigid Catecholamine Derivatives : Research explored the synthesis of conformationally rigid derivatives of catecholamines from naphthalene derivatives, showcasing the structural diversity and potential for pharmacological applications of naphthalene-based compounds (Oka et al., 1977).

N-Methylated 1,8-Diaminonaphthalenes as Bifunctional Nucleophiles : This study highlighted the use of N-methylated diaminonaphthalenes in creating heterocyclic and double proton sponges, indicating the versatile chemical reactivity and application of naphthalene derivatives in synthesizing novel organic structures (Ozeryanskii et al., 2020).

Applications in Material Science and Catalysis

Polymerization of 1,3-Dienes with Functional Groups : Investigated the anionic polymerization of N,N-diethyl-2-methylene-3-butenamide, a 1,3-butadiene derivative with a diethylamide function, demonstrating the potential for creating polymers with predictable molecular weights and narrow distributions, showcasing the utility of naphthalene derivatives in material science (Takenaka et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of GNF-Pf-1702 is the Induced myeloid leukemia cell differentiation protein Mcl-1 (MCL1) . MCL1 is a member of the Bcl-2 family and plays a crucial role in the regulation of apoptosis and cell survival . It has two isoforms: Isoform 1 inhibits apoptosis, while Isoform 2 promotes apoptosis .

Biochemical Pathways

The biochemical pathways affected by GNF-Pf-1702 are related to the regulation of apoptosis and cell survival, given its target MCL1’s role in these processes

Result of Action

The result of GNF-Pf-1702’s action would be changes in the regulation of apoptosis and cell survival due to its interaction with MCL1 . This could potentially lead to effects at the molecular and cellular levels, such as altered cell proliferation and survival rates.

Propriétés

IUPAC Name |

N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-5-13(20)19(10(2)3)15-14(18-4)16(21)11-8-6-7-9-12(11)17(15)22/h6-10,18H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRLJVAPUPIDGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=C(C(=O)C2=CC=CC=C2C1=O)NC)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)

![2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide](/img/structure/B2798532.png)

![N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]butanamide](/img/structure/B2798542.png)

![N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide](/img/structure/B2798549.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2798551.png)

![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2798552.png)